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molecular formula C6H13Cl B046724 1-Chloro-3,3-dimethylbutane CAS No. 2855-08-5

1-Chloro-3,3-dimethylbutane

Cat. No. B046724
M. Wt: 120.62 g/mol
InChI Key: XGCKOSFYXBAPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04668809

Procedure details

As a known compound, t-butylethyl, (i.e., 3,3-dimethylbutyl) diphenyl phosphine was also synthesized via the known displacement approach: the reaction of lithium diphenyl phosphide with 3,3-dimethylbutyl chloride provided the compound in good yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lithium diphenyl phosphide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([PH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:14][C:15]([CH3:20])([CH3:19])[CH2:16][CH2:17]Cl>>[CH3:14][C:15]([CH3:20])([CH3:19])[CH2:16][CH2:17][P:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)PC1=CC=CC=C1
Step Two
Name
lithium diphenyl phosphide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCl)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided the compound in good yield

Outcomes

Product
Name
Type
Smiles
CC(CCP(C1=CC=CC=C1)C1=CC=CC=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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